molecular formula C7H6ClF3N2 B8516386 1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)-

1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)-

Cat. No.: B8516386
M. Wt: 210.58 g/mol
InChI Key: BIVAZZLOBSCJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C7H6ClF3N2 and its molecular weight is 210.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2-chloro-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)benzene-1,4-diamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,12-13H2

InChI Key

BIVAZZLOBSCJSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (13 mL) was added slowly to a mixture of zinc dust (12.4 g) and 2-chloro-4-nitro-6-trifluoromethyl-phenylamine (4 g) in tetrahydrofuran (40 mL). The reaction mixture was stirred for 1 hour, filtered through silica and concentrated in vacuo. The crude product was purified by flash chromatography to furnish 2.9 g (83%) of the title compound as a black solid. 1H NMR (500 MHz, CDCl3): 3.44 (b, 2H), 4.16 (b, 2H), 6.77 (d, 1H), 6.86 (d, 1H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
catalyst
Reaction Step One
Yield
83%

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